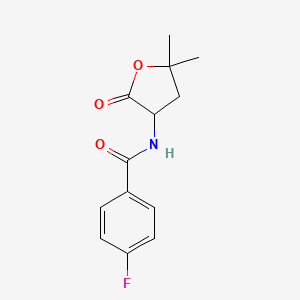
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a 4-fluorobenzamide moiety attached to a 5,5-dimethyl-2-oxooxolan-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide typically involves the following steps:
-
Formation of the 5,5-dimethyl-2-oxooxolan-3-yl intermediate
- The starting material, 5,5-dimethyl-2-oxooxolane, is prepared through the cyclization of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Coupling with 4-fluorobenzoic acid
- The intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- The reaction is typically performed in an organic solvent like dichloromethane at room temperature for 12-24 hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.
化学反应分析
Types of Reactions
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
科学研究应用
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
-
Materials Science
- The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
-
Biological Studies
- It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
-
Industrial Applications
- The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity or function.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
- N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide
- N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamimidic acid
- Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Uniqueness
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide stands out due to its unique combination of a 4-fluorobenzamide moiety and a 5,5-dimethyl-2-oxooxolan-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with structurally related compounds.
Structural Overview
This compound features a unique structure comprising a 4-fluorobenzamide moiety linked to a 2-oxooxolane ring. The presence of the fluorine atom and the dimethyl group at the 5-position of the oxolane ring may contribute to its distinct biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluorobenzamide | Benzamide core with fluorine | Lacks oxolane structure |
| 5-Methyl-2-oxooxolane | Oxolane core without fluorine | No aromatic substitution |
| N-(4-Fluorophenyl)acetamide | Simple phenyl acetamide | No oxolane structure |
Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating enzyme activity or receptor binding. This modulation could lead to therapeutic effects across multiple disease models. However, specific pathways and interactions remain to be fully elucidated through further research.
Anticancer Activity
Research into the anticancer potential of this compound is limited but promising. Similar compounds have shown significant activity against various human cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil demonstrated notable cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines . Future studies could explore the specific efficacy of this compound in these contexts.
Antithrombotic Potential
The compound's structural similarities to known antithrombotic agents suggest it may exhibit similar properties. For example, oxazolidinone derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade . Investigating the interaction of this compound with coagulation factors could reveal its potential as an anticoagulant.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Cytotoxicity Studies : Similar compounds have been evaluated for their cytotoxicity against various cancer cell lines. For instance, synthesized derivatives exhibited IC50 values indicating promising anticancer activity .
- Molecular Docking Studies : Computational studies could be beneficial in predicting how this compound interacts with biological targets at the molecular level. Such studies can provide insights into binding affinities and potential therapeutic mechanisms.
属性
CAS 编号 |
77694-31-6 |
|---|---|
分子式 |
C13H14FNO3 |
分子量 |
251.25 g/mol |
IUPAC 名称 |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H14FNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI 键 |
QRDJEPRUENASKA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















